molecular formula C18H18O4 B016101 4-Hydroxy-4'-(trimethylacetoxy)benzophenone CAS No. 114031-67-3

4-Hydroxy-4'-(trimethylacetoxy)benzophenone

Cat. No.: B016101
CAS No.: 114031-67-3
M. Wt: 298.3 g/mol
InChI Key: KSBBNJZVDXSJKO-UHFFFAOYSA-N
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Description

4-Hydroxy-4’-(trimethylacetoxy)benzophenone is an organic compound with the molecular formula C18H18O4 and a molecular weight of 298.33 g/mol . It is a derivative of benzophenone, characterized by the presence of a hydroxy group and a trimethylacetoxy group attached to the benzophenone core. This compound is often used in various chemical and biochemical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4’-(trimethylacetoxy)benzophenone typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 4-Hydroxy-4’-(trimethylacetoxy)benzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4’-(trimethylacetoxy)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

4-Hydroxy-4’-(trimethylacetoxy)benzophenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Hydroxy-4’-(trimethylacetoxy)benzophenone involves its interaction with specific molecular targets and pathways. The hydroxy and trimethylacetoxy groups play a crucial role in its biological activity. The compound can:

Comparison with Similar Compounds

4-Hydroxy-4’-(trimethylacetoxy)benzophenone can be compared with other benzophenone derivatives, such as:

Uniqueness

The presence of both hydroxy and trimethylacetoxy groups in 4-Hydroxy-4’-(trimethylacetoxy)benzophenone imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[4-(4-hydroxybenzoyl)phenyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-18(2,3)17(21)22-15-10-6-13(7-11-15)16(20)12-4-8-14(19)9-5-12/h4-11,19H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBBNJZVDXSJKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400024
Record name 4-HYDROXY-4'-(TRIMETHYLACETOXY)BENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114031-67-3
Record name 4-HYDROXY-4'-(TRIMETHYLACETOXY)BENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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